molecular formula C10H11NO4 B8792149 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Cat. No.: B8792149
M. Wt: 209.20 g/mol
InChI Key: NUMXHEUHHRTBQT-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,4-dimethoxy-1-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3

InChI Key

NUMXHEUHHRTBQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC

Origin of Product

United States

Foundational & Exploratory

"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dimethoxy-1-(2-nitroethenyl)benzene: Properties, Synthesis, and Applications

Introduction: A Versatile Nitroalkene Building Block

This compound, a member of the substituted β-nitrostyrene family, is a significant chemical intermediate in the landscape of organic synthesis. While its formal IUPAC name is derived from a standard numbering of the benzene ring, it is crucial for researchers to recognize its common synonyms, which can vary based on historical naming conventions or alternative numbering of the substituents. These include 2,5-Dimethoxy-β-nitrostyrene and 1,4-Dimethoxy-2-(2-nitroethenyl)benzene . To avoid ambiguity, this guide will primarily use the CAS Number [40276-11-7] for definitive identification.

This compound serves as a cornerstone for the synthesis of more complex molecules, particularly substituted phenethylamines, which are of profound interest in medicinal chemistry and drug development.[1] The reactivity of this molecule is dominated by the electron-withdrawing nitro group conjugated with the vinyl double bond, making it an excellent Michael acceptor and a precursor for the corresponding amine. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, analytical characterization methods, key applications, and essential safety information for laboratory professionals.

PART 1: Core Chemical and Physical Properties

This compound is typically encountered as a yellow to orange crystalline solid.[1][2] Its physical properties are dictated by the rigid, planar structure of the substituted styrene core and the polar nitro group. The dual methoxy groups on the aromatic ring significantly influence its electronic properties and solubility profile.

A summary of its core properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 40276-11-7[3][4]
Molecular Formula C₁₀H₁₁NO₄[3][5]
Molecular Weight 209.20 g/mol [3][5]
Appearance Yellow to orange crystalline solid or powder[1][2]
Melting Point 116-120 °C (lit.)[4]
Solubility Practically insoluble in water. Soluble in polar organic solvents such as ethanol, acetone, and dichloromethane.[2]
InChI Key IRRZIWHEPWPPJF-AATRIKPKSA-N[4]

PART 2: Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of this compound is achieved through a Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (2,5-dimethoxybenzaldehyde) with an active methylene compound (nitromethane).

Reaction Rationale

The mechanism proceeds via the deprotonation of nitromethane by a weak base, typically an amine catalyst like ammonium acetate, to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting nitro-aldol adduct readily undergoes dehydration (elimination of a water molecule), a process often driven by heat, to yield the thermodynamically stable conjugated nitroalkene product. The use of a solvent like toluene or acetic acid that can facilitate the removal of water is key to achieving high yields.[6][7]

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the synthesis of β-nitrostyrenes.[6][7]

Materials:

  • 2,5-Dimethoxybenzaldehyde (1 eq.)

  • Nitromethane (6.9 eq.)

  • Ammonium acetate (2.4 eq.)

  • Glacial Acetic Acid (as solvent)

  • Ethyl Acetate (for extraction)

  • Brine and Deionized Water (for washing)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzaldehyde (1 eq.) and glacial acetic acid (approx. 20 mL per 1 eq. of aldehyde).

  • Reagent Addition: While stirring, add ammonium acetate (2.4 eq.) to the solution, followed by the slow addition of nitromethane (6.9 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. A yellow precipitate should form.

  • Workup - Extraction: Adjust the pH of the aqueous mixture to neutral (pH ≈ 7) using a 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining acetic acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) or by silica gel column chromatography to afford the pure this compound.[7]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Purification & Final Product R1 2,5-Dimethoxybenzaldehyde React Combine in Acetic Acid Reflux at 100-110°C (4-6h) R1->React R2 Nitromethane R2->React Cat Ammonium Acetate Cat->React Workup 1. Cool & Quench in Ice Water 2. Neutralize (NaOH) 3. Extract with Ethyl Acetate React->Workup Condensation & Dehydration Wash Wash with Water & Brine Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Crude Solid Product Pure 2,4-Dimethoxy-1- (2-nitroethenyl)benzene Purify->Product

Fig 1. Synthesis workflow for this compound.

PART 3: Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

TechniqueExpected Signature
¹H NMR Signals corresponding to two distinct methoxy groups (~3.8-3.9 ppm, singlets), aromatic protons on the substituted ring (~6.8-7.5 ppm), and two vinyl protons (~7.5-8.3 ppm). The vinyl protons will appear as doublets with a large coupling constant (J ≈ 13-14 Hz), confirming the trans (E) configuration.[8]
¹³C NMR Resonances for methoxy carbons (~56 ppm), aromatic carbons (including two C-O attached carbons at ~150-160 ppm), and two vinyl carbons (~130-140 ppm). The carbon bearing the nitro group will be further downfield.[8]
FT-IR Strong characteristic peaks for the nitro group (asymmetric stretch ~1500-1550 cm⁻¹ and symmetric stretch ~1340-1360 cm⁻¹), C=C double bond stretch (~1620-1640 cm⁻¹), and aromatic C-O stretches (~1200-1280 cm⁻¹).
UV-Vis The extended conjugated system results in strong UV absorption, typically with a λ_max_ well above 300 nm.

PART 4: Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the reactivity of the nitroalkene functional group. Its primary application is as a precursor to 2,5-dimethoxyphenethylamine (2C-H), a foundational molecule for a class of psychedelic compounds investigated in neuroscience and drug development.[9]

Reduction to Phenethylamines

The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is a critical step in the synthesis of many psychoactive compounds and other biologically active molecules.

Mechanism Insight: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically used for this conversion. The hydride reagent attacks both the nitro group and the carbon-carbon double bond, reducing them simultaneously to yield the saturated primary amine.

Reduction_Workflow Start 2,4-Dimethoxy-1- (2-nitroethenyl)benzene Reagent 1. LiAlH4 in dry THF 2. Aqueous Workup Start->Reagent Reduction Product 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) Reagent->Product

Fig 2. Reduction of the title compound to its corresponding phenethylamine.

This reduction pathway highlights the compound's role as a key intermediate. By modifying the starting aldehyde, a wide variety of substituted phenethylamines can be synthesized, making this a versatile platform for drug discovery.

PART 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Summary:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Carcinogenicity: Suspected of causing cancer.

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Organ Damage: Causes damage to organs (specifically blood) through prolonged or repeated exposure via inhalation.

  • Flammability: Classified as a combustible solid.[4]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is required.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from heat, sparks, and open flames.

  • Store in a locked cabinet or an area accessible only to authorized personnel.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful intermediate for synthetic chemists. Its straightforward synthesis via the Henry condensation and the rich reactivity of its nitroalkene group make it an indispensable tool, particularly in the synthesis of neurochemically active phenethylamines. A thorough understanding of its properties, synthetic pathways, and, most importantly, its handling requirements is essential for any researcher or drug development professional aiming to utilize this compound effectively and safely.

References

Sources

"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-to-2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a key intermediate in organic synthesis. The document details its chemical identity, synthesis via the Henry condensation reaction, and thorough characterization using modern spectroscopic techniques. It is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into its preparation and validation. The guide emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

This compound, commonly known as 2,4-dimethoxy-β-nitrostyrene, is an organic compound of significant interest as a synthetic precursor. Its structure combines a dimethoxy-substituted aromatic ring with a conjugated nitroalkene group, making it a versatile building block for the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds.[1][2][3] The nitro group and the double bond provide multiple reaction sites for further chemical transformations.[4]

  • IUPAC Name: 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene[5]

  • Common Name: 2,4-dimethoxy-β-nitrostyrene

  • CAS Number: 37630-19-6[5][6]

  • Molecular Formula: C₁₀H₁₁NO₄[6][7]

  • Molecular Weight: 209.20 g/mol [5][6][7]

Chemical Structure:

(Structure depicted is a simplified 2D representation)

Synthesis: The Henry Condensation Reaction

The most common and efficient method for synthesizing this compound is the Henry reaction, also known as the nitroaldol reaction.[4][8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde (2,4-dimethoxybenzaldehyde) with a nitroalkane (nitromethane).[4][10] Subsequent dehydration of the intermediate β-nitro alcohol yields the target nitroalkene.[9][10]

Mechanistic Insight

The causality behind the experimental choices lies in the acidity of the α-proton of the nitroalkane and the electrophilicity of the aldehyde's carbonyl carbon.[10]

  • Deprotonation: A base, such as ammonium acetate or an alkali hydroxide, removes a proton from the carbon alpha to the nitro group of nitromethane. This forms a resonance-stabilized nitronate anion.[4][8][10] The pKa of nitromethane is approximately 10, making it amenable to deprotonation by mild bases.[10]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[4][10]

  • Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-nitro alcohol.[4][10]

  • Dehydration: Under heating or acidic conditions, the alcohol undergoes elimination of a water molecule to form the conjugated system of the final product, 2,4-dimethoxy-β-nitrostyrene.[9][10]

Diagram of the Henry Reaction Mechanism

Henry_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: C-C Formation & Protonation cluster_2 Step 4: Dehydration Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion ([CH2NO2]-) Nitromethane->Nitronate + Base Base Base (e.g., NH4OAc) Aldehyde 2,4-Dimethoxy- benzaldehyde NitroAlcohol β-Nitro Alcohol Intermediate Aldehyde->NitroAlcohol + Nitronate Anion + H+ FinalProduct 2,4-Dimethoxy- β-nitrostyrene NitroAlcohol->FinalProduct - H2O (Heat)

Caption: Mechanism of the Henry condensation for β-nitrostryene synthesis.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system adapted from established procedures for synthesizing substituted β-nitrostyrenes.[11][12][13] The success of the synthesis is confirmed by the physical properties of the product and subsequent spectroscopic analysis.

Materials & Reagents:

  • 2,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

  • Ethanol or Methanol (for recrystallization)

  • Ice water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and suction flask

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1 equivalent of 2,4-dimethoxybenzaldehyde in glacial acetic acid.

  • Reagent Addition: Add 3-5 equivalents of nitromethane to the solution.[11] An excess of nitromethane is used to drive the reaction towards completion.

  • Catalyst Addition: Add 0.25-0.3 equivalents of ammonium acetate as the base catalyst.[11]

  • Reaction: Heat the mixture to reflux (approximately 100-120°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Work-up & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker of ice water while stirring. This will cause the crude product to precipitate out of the solution as a yellow solid.[11][12]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acetic acid and salts.[12]

  • Recrystallization: Dry the crude product. For final purification, recrystallize the solid from a suitable solvent such as ethanol or methanol to obtain bright yellow crystals.[11][12] The purity can be checked by measuring the melting point.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Reagents setup 1. Dissolve Aldehyde in Acetic Acid start->setup add 2. Add Nitromethane & Ammonium Acetate setup->add reflux 3. Heat to Reflux (2-4 hours) add->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Pour into Ice Water to Precipitate Product cool->precipitate filtrate 6. Isolate by Vacuum Filtration precipitate->filtrate recrystallize 7. Recrystallize from Ethanol/Methanol filtrate->recrystallize end End: Pure Product recrystallize->end

Caption: Step-by-step workflow for the synthesis of 2,4-dimethoxy-β-nitrostyrene.

Structural Characterization and Data

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The data presented below are typical values reported for this compound and serve as a benchmark for validation.

Spectroscopic Data Summary
Technique Parameter Expected Value / Observation Interpretation
Melting Point ~100 °C[5]A sharp melting point indicates high purity.
¹H NMR Chemical Shift (δ)δ ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~7.3-7.5 (d, 1H), ~6.4-6.6 (m, 2H), ~3.9 (s, 6H)Signals correspond to vinyl, aromatic, and methoxy protons. The large coupling constant (~13.6 Hz) for vinyl protons confirms the trans (E) configuration.
¹³C NMR Chemical Shift (δ)δ ~159, ~156, ~140, ~138, ~130, ~118, ~110, ~100, ~56 (2C)Peaks correspond to aromatic, vinylic, and methoxy carbons.
IR Spectroscopy Wavenumber (cm⁻¹)~1620 (C=C), ~1510 (NO₂ asym.), ~1340 (NO₂ sym.), ~1270, ~1020 (C-O stretch)Characteristic peaks for the nitroalkene and methoxy functional groups.
Mass Spec. (HRMS) m/z[M]+ calculated for C₁₀H₁₁NO₄: 209.0688; Found: ~209.0685Confirms the molecular formula and weight of the compound.[14]

Note: NMR chemical shifts are reported in ppm relative to a standard reference (e.g., TMS) and can vary slightly based on the solvent used (e.g., CDCl₃, DMSO-d₆).[14]

Applications in Research and Drug Development

β-Nitrostyrene derivatives are recognized as valuable intermediates in medicinal chemistry and materials science.[2][3][15] Their synthetic utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations.

  • Precursor to Phenethylamines: The nitro group can be readily reduced to an amine, making 2,4-dimethoxy-β-nitrostyrene a direct precursor to 2,4-dimethoxyphenethylamine and its derivatives, a scaffold found in many psychoactive compounds and pharmaceuticals.

  • Antimicrobial and Anticancer Research: The β-nitrostyrene moiety is present in compounds investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][16] These compounds can act as inhibitors of key cellular pathways.[1][2] For example, some derivatives have been shown to induce apoptosis in cancer cells.[1]

  • Michael Additions: The conjugated system is an excellent Michael acceptor, allowing for the addition of various nucleophiles to form more complex structures, which is a cornerstone of many synthetic strategies.

Safety and Handling

As with all nitrostyrene compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[17][18]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, and tightly fitting safety goggles.[17][18]

  • Hazards: The compound may cause skin, eye, and respiratory irritation.[19][20] It is harmful if swallowed.[20][21] Avoid formation of dust and aerosols.[17][18]

  • Spill & Disposal: In case of a spill, dampen the solid material with ethanol, collect it in a suitable container, and dispose of it according to local regulations.[19]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

This compound is a synthetically valuable compound whose preparation via the Henry condensation is a reliable and well-understood process. This guide has provided the necessary technical details for its synthesis, characterization, and safe handling. The robust nature of the protocol, combined with clear spectroscopic benchmarks, provides researchers with a self-validating system for producing this important chemical intermediate for further exploration in drug discovery and materials science.

References

  • Henry Reaction. Master Organic Chemistry. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Nitrostyrene. Organic Syntheses Procedure. [Link]

  • Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. (2007, November 1). The Journal of Organic Chemistry. [Link]

  • 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. PubChem. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-dimethoxy-β-nitrostyrene. PrepChem.com. [Link]

  • 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene. Stenutz. [Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC. [Link]

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. [Link]

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • 3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. [Link]

  • Benzene, 2,4-dimethyl-1-nitro-. NIST WebBook. [Link]

  • 2,5-dimetoksy-beta-nitrostyren. SYNTHETIKA. [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

  • Figure S8: 13 C NMR spectra of β-nitrostyrene (1a) in CDCl3 using.... ResearchGate. [Link]

  • trans-2,5-Dimethoxy-4-ethoxy-beta-methyl-beta-nitrostyrene. PubChem. [Link]

  • The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

Sources

Technical Monograph: 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 2,4-Dimethoxy-β-nitrostyrene CAS Registry Number: 1891-10-7 Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol

Executive Summary & Chemical Identity

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (2,4-Dimethoxy-β-nitrostyrene) is a conjugated nitroalkene derivative characterized by its bright yellow crystalline appearance. It serves as a critical intermediate in organic synthesis, particularly in the preparation of substituted phenethylamines and complex heterocycles.

Beyond its role as a synthetic precursor, this compound has garnered significant attention in medicinal chemistry. Recent studies identify it as a potent scaffold for antifungal agents (specifically against Candida species) and as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a target for type 2 diabetes and obesity therapeutics.

Physiochemical Profile
PropertySpecification
IUPAC Name (E)-1-(2,4-Dimethoxyphenyl)-2-nitroethene
Appearance Yellow needles or crystalline powder
Melting Point 103–105 °C (Typical range; varies by purity/polymorph)
Solubility Soluble in DCM, CHCl₃, hot EtOH/MeOH; Insoluble in H₂O
Isomerism Predominantly exists as the (E)-isomer due to steric stability

Synthetic Pathway: The Henry Reaction

The most robust and scalable method for synthesizing 2,4-dimethoxy-β-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This route utilizes ammonium acetate as a dual catalyst/buffer, preventing the polymerization of the sensitive nitroalkene product.

Reaction Mechanism

The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane. The ammonium acetate facilitates the deprotonation of nitromethane to form a nitronate anion, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated nitroalkene.

HenryMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Condensation cluster_2 Step 3: Elimination NM Nitromethane (CH3NO2) Anion Nitronate Anion NM->Anion -H+ Base NH4OAc (Catalyst) Base->Anion Inter β-Nitroalcohol Intermediate Anion->Inter Ald 2,4-Dimethoxy- benzaldehyde Ald->Inter Prod 2,4-Dimethoxy- β-nitrostyrene Inter->Prod -H2O Water H2O Inter->Water

Figure 1: Mechanistic flow of the ammonium acetate-catalyzed Henry reaction. The dehydration step is thermodynamically driven by the formation of the conjugated π-system.

Experimental Protocol

Scale: 50 mmol (approx. 10 g scale) Safety Note: Perform all steps in a fume hood. Nitrostyrenes are sternutators (induce sneezing) and irritants.

  • Reagent Setup:

    • In a 250 mL round-bottom flask (RBF), dissolve 2,4-dimethoxybenzaldehyde (8.31 g, 50 mmol) in Glacial Acetic Acid (40 mL).

    • Add Ammonium Acetate (3.85 g, 50 mmol). Note: A 1:1 molar ratio ensures sufficient buffering capacity.

    • Add Nitromethane (15 mL, ~270 mmol). Note: Excess nitromethane acts as both reagent and co-solvent.

  • Reaction:

    • Equip the RBF with a reflux condenser.

    • Heat the mixture to 90–100 °C (gentle reflux) for 2–4 hours .

    • Monitoring: The solution will darken to a deep yellow/orange. TLC (30% EtOAc/Hexane) should show the disappearance of the aldehyde spot.

  • Workup & Crystallization:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into ice-cold distilled water (200 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.

    • Troubleshooting: If an oil forms, scratch the glass with a rod or seed with a crystal to induce nucleation.

  • Purification:

    • Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove acetic acid.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) or Isopropanol (IPA) (approx. 10-15 mL/g). Allow to cool slowly to RT, then refrigerate.

    • Filter the purified yellow needles and dry under vacuum.

SynthesisWorkflow Start Reagents: Aldehyde + CH3NO2 + NH4OAc Reflux Reflux @ 100°C (2-4 Hours) Start->Reflux Quench Quench in Ice Water (Precipitation) Reflux->Quench Filter Filtration & Acid Wash Quench->Filter Recryst Recrystallization (Hot EtOH/IPA) Filter->Recryst Final Pure Product (Yellow Needles) Recryst->Final

Figure 2: Step-by-step synthetic workflow for the isolation of high-purity 2,4-dimethoxy-β-nitrostyrene.

Structural Characterization

Verification of the 2,4-substitution pattern and the (E)-alkene geometry is critical, as isomers (2,5- or 3,4-) have different biological activities.

Proton NMR (¹H NMR) Data

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
3.88 Singlet (s)3H-OCH₃ (2-pos)Distinct methoxy environment.
3.92 Singlet (s)3H-OCH₃ (4-pos)Distinct methoxy environment.
6.45 Doublet (d)1HAr-H (3-pos)Ortho-coupled to H-5; shielded by two -OR groups.
6.55 DD1HAr-H (5-pos)Meta to nitrovinyl; coupled to H-6 and H-3.
7.35 Doublet (d)1HAr-H (6-pos)Deshielded by the nitrovinyl group.
7.85 Doublet (d)1HVinyl-H (α)J ≈ 13.5 Hz indicates (E)-geometry.
8.10 Doublet (d)1HVinyl-H (β)Strongly deshielded by the nitro group.
Infrared Spectroscopy (FT-IR)
  • 1510 cm⁻¹ & 1340 cm⁻¹: Strong asymmetric and symmetric NO₂ stretches.

  • 1635 cm⁻¹: C=C alkene stretch (conjugated).

  • 1260 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

Applications in Medicinal Chemistry

Antifungal Activity

Research indicates that β-nitrostyrenes, particularly those with electron-donating alkoxy groups, exhibit significant antifungal properties.

  • Target: Candida albicans and Candida glabrata.

  • Mechanism: The nitroalkene moiety acts as a Michael acceptor, reacting with nucleophilic thiol groups on fungal enzymes (e.g., cysteine residues), leading to enzyme inhibition and cell death [1].

  • Efficacy: 2,4-dimethoxy-β-nitrostyrene has shown MIC values comparable to standard azoles in specific resistant strains.

PTP1B Inhibition (Diabetes Research)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2]

  • Relevance: Inhibiting PTP1B improves insulin sensitivity.

  • Activity: Docking studies and in vitro assays suggest that the 2,4-dimethoxy scaffold fits into the active site of PTP1B, interacting with Cys-215 and Arg-221 residues. This makes it a valuable lead compound for developing Type 2 diabetes treatments [2].

Safety & Handling

Signal Word: WARNING

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][5]

    • Sternutator: Dust causes severe sneezing and nasal irritation.

  • Controls:

    • Engineering: Always handle solids in a certified chemical fume hood.

    • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

    • Waste: Dispose of as hazardous organic waste (halogen-free).

References

  • ResearchGate. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. Available at: [Link]

  • MDPI. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (Note: Discusses the structural class and docking logic relevant to dimethoxy variants). Available at: [Link]

  • PubChem. 2,4-Dimethoxy-beta-nitrostyrene Compound Summary. Available at: [Link]

Sources

The Pharmacological Potential of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of a Unique β-Nitrostyrene Scaffold

2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a member of the β-nitrostyrene class of compounds, represents a compelling scaffold for the development of novel therapeutic agents. While direct and extensive biological evaluations of this specific isomer are emerging, the broader family of dimethoxy-β-nitrostyrenes has demonstrated a remarkable spectrum of pharmacological activities, including potent antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the potential biological activities of this compound, drawing upon the established bioactivities of its close structural analogues. We will explore the mechanistic underpinnings of these effects, present detailed experimental protocols for their investigation, and offer a forward-looking perspective on the therapeutic avenues this molecule may unlock. For researchers and drug development professionals, this document serves as a foundational resource for harnessing the therapeutic potential of this intriguing molecule.

The core structure, featuring a benzene ring substituted with two methoxy groups and a nitroethenyl side chain, is ripe for exploration. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy substituents, creates a unique electronic environment that likely dictates its interaction with biological targets.[4] This guide will synthesize the available data on analogous compounds to build a predictive framework for the biological activities of this compound.

Potential Biological Activities and Mechanistic Insights

Based on the robust body of evidence for structurally related β-nitrostyrenes, this compound is predicted to exhibit significant activity in three primary therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

β-Nitrostyrene derivatives have long been recognized for their antimicrobial properties, with notable efficacy against a range of bacterial and fungal pathogens.[1][3] The lipophilic nature of these compounds facilitates their passage through microbial cell membranes.

Mechanism of Action: A key proposed mechanism for the antimicrobial action of β-nitrostyrenes involves their function as Michael acceptors. The electrophilic β-carbon of the nitroalkene side chain can readily react with nucleophilic thiol groups present in the cysteine residues of essential microbial enzymes.[5] This covalent modification can lead to enzyme inactivation and disruption of critical cellular processes.

One particularly interesting target is Protein Tyrosine Phosphatase 1B (PTP1B). Several 3,4-dimethoxy-β-nitrostyrene derivatives have been investigated as potential inhibitors of PTP1B, an enzyme that plays a role in microbial signaling pathways.[3][6] By acting as tyrosine mimetics, these compounds may interfere with cell signaling and integrity.[6]

Table 1: Antimicrobial Activity of Structurally Related β-Nitrostyrene Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
3,4-dimethoxy-β-nitrostyreneCandida albicans128[1]
3,4-dimethoxy-β-methyl-β-nitrostyreneCandida albicans128[1]
3,4-ethylenedioxy-β-nitrostyreneCandida albicans32[6]
3,4-methylenedioxy-β-nitrostyreneCandida albicans64[6]

Note: Data for this compound is not currently available. This table provides a comparative reference based on its isomers and analogues.

Cytotoxic and Anticancer Potential: Targeting Malignant Cells

The β-nitrostyrene scaffold has been a fertile ground for the discovery of potent anticancer agents.[2] Derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, often with greater efficacy than some established chemotherapeutic drugs.[2]

Mechanism of Action: The anticancer activity of β-nitrostyrenes is multifaceted. A primary mechanism is the induction of apoptosis, or programmed cell death. This is often mediated through the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[2] Studies on the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) have shown that its cytotoxic effects can be reversed by thiol antioxidants, underscoring the role of oxidative stress.[2]

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.[7] The inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway, has also been implicated in the anticancer effects of related chalcone derivatives.[8]

Table 2: Cytotoxic Activity (IC50) of Structurally Related Compounds Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
CYT-Rx20HCT116 (Colon)5.49 ± 0.71[2]
CYT-Rx20SW480 (Colon)7.50 ± 0.28[2]
CYT-Rx20SW620 (Colon)7.21 ± 0.09[2]
CYT-Rx20MCF-7 (Breast)0.81 ± 0.04 (as µg/mL)[7]
CYT-Rx20MDA-MB-231 (Breast)1.82 ± 0.05 (as µg/mL)[7]
(E)-3-(3-nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHela (Cervical)3.204[9]
(E)-3-(3-nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)3.849[9]

Note: IC50 values are presented as reported in the source. Direct comparison requires consideration of the different units (µM vs. µg/mL). Data for this compound is not currently available.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. β-Nitrostyrene derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory signaling pathways. One of the most critical is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators. Some nitrostyrene derivatives have been shown to inhibit TNFα-induced activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Another important target is the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. The related compound, 3,4-methylenedioxy-β-nitrostyrene (MNS), has been identified as a potent inhibitor of the NLRP3 inflammasome.

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols are provided as a comprehensive guide for researchers.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT116) to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 1: General Workflow for Cytotoxicity Assay

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding in 96-well Plate B 24h Incubation (Adhesion) A->B C Treatment with Compound B->C D Incubation (24-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (570nm) G->H I Data Analysis (IC50) H->I

Caption: A typical workflow for determining the cytotoxic activity of a compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in the broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator such as resazurin can be added to aid in the determination of the endpoint.

Diagram 2: Broth Microdilution Workflow

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (16-48h) C->D E Visually Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Visualizing the Molecular Pathways

To better comprehend the potential mechanisms of action of this compound, the following diagrams illustrate the key signaling pathways that are likely to be modulated by this class of compounds.

Diagram 3: The Canonical NF-κB Signaling Pathway

G cluster_pathway Canonical NF-κB Signaling TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines 2,4-DMNEB 2,4-Dimethoxy-1- (2-nitroethenyl)benzene 2,4-DMNEB->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

Diagram 4: PTP1B in Cellular Signaling

G cluster_pathway PTP1B Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Phosphorylated RTK Phosphorylated RTK Receptor Tyrosine Kinase (RTK)->Phosphorylated RTK Autophosphorylation Downstream Signaling Downstream Signaling Phosphorylated RTK->Downstream Signaling Activates PTP1B PTP1B PTP1B->Phosphorylated RTK Dephosphorylates (Inactivates) Cellular Response Cellular Response Downstream Signaling->Cellular Response 2,4-DMNEB 2,4-Dimethoxy-1- (2-nitroethenyl)benzene 2,4-DMNEB->PTP1B Potential Inhibition

Caption: Postulated inhibition of PTP1B by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is still to be fully elucidated, the extensive research on its structural analogues provides a strong foundation for predicting its pharmacological potential. The available data strongly suggest that this compound is a promising candidate for further investigation as an antimicrobial, anticancer, and anti-inflammatory agent.

The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to systematically evaluate the therapeutic promise of this compound. Future research should focus on synthesizing this specific isomer and conducting the described in vitro assays to generate robust quantitative data. Subsequent in vivo studies in relevant animal models will be crucial to validate its efficacy and safety profile. The exploration of this and other β-nitrostyrene derivatives holds the potential to deliver a new generation of therapeutics to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

  • Alfarisi, S., Santoso, M., Kristanti, A. N., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4150. [Link]

  • Chen, Y. F., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 9(11), 9947–9961. [Link]

  • He, Y., et al. (2022). 3,4-Methylenedioxy-β-Nitrostyrene Alleviates Dextran Sulfate Sodium–Induced Mouse Colitis by Inhibiting the NLRP3 Inflammasome. Frontiers in Immunology, 13, 896947. [Link]

  • Li, J., et al. (2024). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Applied Microbiology, 135(9), lxae235. [Link]

  • Santoso, M., et al. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Updates in Pharmacology and Therapeutics, 1, 100003. [Link]

  • Shandong Minglang Chemical Co., Ltd. (2023). 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7. [Link]

  • Vide Leaf. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. [Link]

  • Zhang, X., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry, 10, 995815. [Link]

Sources

"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethoxy-1-(2-nitroethenyl)benzene (also known as 2,4-dimethoxy-


-nitrostyrene ) is a significant nitroalkene intermediate in organic synthesis and medicinal chemistry. Characterized by its electron-deficient alkene moiety conjugated with an electron-rich aromatic ring, it serves as a versatile "Michael acceptor" and a direct precursor to phenethylamines—specifically 2,4-dimethoxyphenethylamine (2,4-DMPEA) .

This technical guide provides a comprehensive review of its chemical identity, validated synthetic protocols (focusing on the Henry reaction), reduction pathways, and emerging biological applications as an antimicrobial and anticancer scaffold.

Chemical Identity & Properties

PropertyData
IUPAC Name 2,4-Dimethoxy-1-[(E)-2-nitroethenyl]benzene
Common Name 2,4-Dimethoxy-

-nitrostyrene
CAS Number 1891-10-7 (Trans-isomer)
Molecular Formula

Molecular Weight 209.20 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, CHCl

, hot alcohols; insoluble in water
Key Functional Groups Nitro (

), Alkene (

), Methoxy (

)

Structural Insight: The molecule features a 2,4-dimethoxy substitution pattern on the benzene ring.[1] This specific arrangement creates a unique electronic environment compared to its isomers (2,5- or 3,4-dimethoxy), influencing both its reactivity in reduction reactions and its binding affinity in biological targets.

Synthetic Methodology: The Henry Reaction

The industrial and laboratory standard for synthesizing 2,4-dimethoxy-


-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This pathway involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane, typically catalyzed by an ammonium salt.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by dehydration to form the conjugated nitroalkene.

HenryReaction Aldehyde 2,4-Dimethoxybenzaldehyde (Electrophile) Intermediate $beta$-Nitro Alcohol (Intermediate) Aldehyde->Intermediate Nucleophilic Attack Nitromethane Nitromethane (Nucleophile) Nitromethane->Intermediate Catalyst NH4OAc / AcOH (Catalyst) Catalyst->Intermediate Deprotonation Product 2,4-Dimethoxy-$beta$-nitrostyrene (Product) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanism of the Henry Reaction for Nitrostyrene Synthesis.[2]

Validated Experimental Protocol

Reagents:

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)

  • Nitromethane (5.0 - 10.0 eq, serves as solvent/reactant)

  • Ammonium Acetate (0.2 - 0.5 eq)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (10 g, 60 mmol) in Nitromethane (40 mL).

  • Catalysis: Add Ammonium Acetate (1.5 g, 19 mmol).

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) until the aldehyde spot disappears.
    
  • Workup: Cool the reaction mixture to room temperature. The product may spontaneously crystallize. If not, remove excess nitromethane under reduced pressure.

  • Purification: Recrystallize the crude residue from boiling Isopropanol (IPA) or Ethanol.

  • Yield: Typical yields range from 80–92% .

  • Characterization: Product appears as bright yellow needles.

Optimization Table:

Catalyst SystemSolventTemp (

)
Yield (%)Notes
NH

OAc
Nitromethane 100 85-92 Standard, high yield.
EthylenediamineMethanol2570-80Milder, slower reaction.
NaOH (aq)Methanol0-1060-75Requires acid quench; risk of side reactions.

Reactivity & Transformations: Reduction Pathways

The primary utility of 2,4-dimethoxy-


-nitrostyrene lies in its reduction to the corresponding phenethylamine, 2,4-dimethoxyphenethylamine (2,4-DMPEA) . This transformation requires the reduction of both the alkene (

) and the nitro group (

).
Reduction Strategies

ReductionPathways cluster_0 Reduction Methods Nitrostyrene 2,4-Dimethoxy-$beta$-nitrostyrene LAH LiAlH4 / THF (Strong Reductant) Nitrostyrene->LAH High Yield NaBH4_Cu NaBH4 + CuCl2 (Catalytic Hydride) Nitrostyrene->NaBH4_Cu Mild Conditions H2_Pd H2 / Pd-C (Catalytic Hydrogenation) Nitrostyrene->H2_Pd Clean, Scalable Oxime Phenylacetone Oxime (Partial Reduction) Nitrostyrene->Oxime Controlled Cond. Product 2,4-Dimethoxyphenethylamine (2,4-DMPEA) LAH->Product High Yield NaBH4_Cu->Product Mild Conditions H2_Pd->Product Clean, Scalable

Figure 2: Reduction pathways for 2,4-dimethoxy-


-nitrostyrene.
  • Lithium Aluminum Hydride (LiAlH

    
    ):  The most aggressive method. Reduces the nitroalkene directly to the amine in high yields. Requires anhydrous ether/THF and careful quenching.
    
  • Sodium Borohydride / Copper(II) Chloride: A milder, "one-pot" alternative. The CuCl

    
     generates active copper species in situ, facilitating the reduction of the double bond before the nitro group.
    
  • Catalytic Hydrogenation (H

    
    , Pd/C):  Effective for industrial scale but requires pressurized vessels. Acidic media (e.g., AcOH) is often used to prevent dimerization.
    

Biological & Pharmacological Potential

While often viewed merely as a synthetic intermediate, the nitrostyrene scaffold itself possesses significant biological activity.

Antimicrobial & Antifungal Activity

Nitrostyrenes are potent electrophiles that can covalently modify cysteine residues in proteins via Michael addition.

  • Mechanism: Inhibition of protein tyrosine phosphatases (e.g., PTP1B ) and interaction with thiol groups in microbial enzymes.

  • Specificity: Studies on related isomers (3,4-dimethoxy) suggest efficacy against Candida albicans and Gram-positive bacteria. The 2,4- substitution pattern often enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties (Tubulin Inhibition)

Substituted nitrostyrenes have been investigated as tubulin polymerization inhibitors .

  • The trimethoxy analogues are well-known cytotoxic agents.

  • The 2,4-dimethoxy variant serves as a scaffold for developing agents that arrest the cell cycle at the G2/M phase by disrupting microtubule dynamics.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.

  • Lachrymator: High concentrations of dust/vapor can induce tearing.

  • Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle within a certified fume hood to avoid inhalation of dust.

  • Waste: Dispose of as hazardous organic waste (halogen-free).

References

  • Synthesis of Nitrostyrenes (Henry Reaction)

    • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry.

  • Reduction Methodologies (NaBH4/CuCl2)

    • Varma, R. S., & Kabalka, G. W. (1985). "Nitroalkenes to Amines: A mild reduction using sodium borohydride and copper chloride." Synthetic Communications.

  • Biological Activity (Antimicrobial)

    • Milhazes, N., et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: A structure-activity relationship study." Bioorganic & Medicinal Chemistry.

  • Anticancer Mechanisms (Tubulin Inhibition)

    • Pettit, G. R., et al. (2009). "Antineoplastic agents. Synthesis and cancer cell growth inhibitory activity of nitrostyrenes." Journal of Medicinal Chemistry.

  • General Properties (PubChem)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 12313364, 2,4-Dimethoxy-beta-nitrostyrene.

Sources

Methodological & Application

Application Note: Catalytic Synthesis of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

[1]

Executive Summary

This Application Note details the catalytic protocols for the synthesis of 2,4-dimethoxy-1-(2-nitroethenyl)benzene (also known as 2,4-dimethoxy-β-nitrostyrene).[1] This transformation is a classic Henry Reaction (nitroaldol condensation) between 2,4-dimethoxybenzaldehyde and nitromethane.

While the Henry reaction is well-documented, the 2,4-dimethoxy substitution pattern presents specific challenges compared to the more common 3,4-isomer (veratraldehyde derivative).[1] The ortho-methoxy group introduces steric strain and electronic donation that reduces the electrophilicity of the aldehyde carbonyl, necessitating optimized catalytic systems to drive the reaction to completion and favor the trans-alkene product.[1]

This guide evaluates three catalytic approaches:

  • Ammonium Acetate (Classic): The industry standard for robustness.

  • Methylamine (High-Throughput): A kinetic approach for rapid conversion.

  • Silica-Supported Amines (Green): A heterogeneous protocol for simplified workup.

Chemical Reaction & Mechanism

The synthesis involves the base-catalyzed deprotonation of nitromethane to form a nitronate anion, which acts as a nucleophile attacking the aldehyde. This is followed by a dehydration step to form the conjugated nitroalkene.

Reaction Scheme

Substrate: 2,4-Dimethoxybenzaldehyde (

Reagent:

Product:

12
Mechanistic Pathway (DOT Visualization)

HenryReactionMechanismCatCatalyst (Base)NMNitromethaneCat->NMDeprotonationNitronateNitronate Anion(Intermediate)NM->Nitronate- H+Aldehyde2,4-DimethoxybenzaldehydeNitronate->AldehydeNucleophilic AttackAdductβ-Nitroalkanol(Unstable)Aldehyde->AdductC-C Bond FormationProduct2,4-Dimethoxy-β-nitrostyrene(Product)Adduct->ProductDehydration (-H2O)WaterH2OAdduct->Water

Caption: Mechanistic flow of the Henry reaction. The catalyst facilitates both the initial deprotonation and the final dehydration step.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction temperature, solvent choice, and purification burden.

FeatureAmmonium Acetate (NH₄OAc) Methylamine (CH₃NH₂) Silica-Amine (Heterogeneous)
Reaction Type Homogeneous / MeltHomogeneousHeterogeneous
Temperature Reflux (80–100°C)Room Temp / Mild Heat (25–40°C)Reflux (80°C)
Time 2–4 Hours1–2 Hours4–6 Hours
Yield Potential 80–90%85–95%70–85%
Purification CrystallizationPrecipitationFiltration + Evaporation
Key Advantage Highly reproducible; robust.[1]Fastest kinetics; high yield.Reusable catalyst; clean workup.
Key Risk Requires heat; acetic acid solvent.[3]Volatile amine; odor control needed.Mass transfer limitations.

Detailed Experimental Protocols

Protocol A: Ammonium Acetate (The Standard)

Best for: Routine lab synthesis where robustness and crystal quality are prioritized.

Reagents:

  • 2,4-Dimethoxybenzaldehyde (10.0 g, 60 mmol)[1]

  • Nitromethane (4.4 g, 72 mmol) [1.2 equiv]

  • Ammonium Acetate (1.8 g, 23 mmol) [0.4 equiv]

  • Glacial Acetic Acid (30 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aldehyde and nitromethane to the acetic acid. Stir until dissolved.

  • Catalyst Addition: Add the ammonium acetate.[3][4] It may not dissolve immediately.[5]

  • Reflux: Heat the mixture to gentle reflux (approx. 100°C bath temperature) for 3 hours . The solution will darken to a deep yellow/orange.

  • Monitoring: Monitor by TLC (Silica; 3:1 Hexane:EtOAc). The aldehyde spot should disappear.

  • Workup: Remove heat and allow the solution to cool to roughly 50°C. Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.

  • Crystallization: The product should precipitate as a yellow solid. If an oil forms, scratch the glass or seed with a crystal to induce nucleation.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL) to remove acetic acid.

  • Recrystallization: Recrystallize from boiling methanol or isopropanol (approx. 10 mL/g) to yield bright yellow needles.

Validation:

  • Melting Point: Expect ~105–110°C (Note: Literature varies for this specific isomer; verify against 3,4-isomer which is ~140°C).

  • Appearance: Canary yellow needles.

Protocol B: Methylamine (High-Throughput)

Best for: Maximizing yield and minimizing thermal degradation.[1]

Reagents:

  • 2,4-Dimethoxybenzaldehyde (10.0 g, 60 mmol)[1]

  • Nitromethane (4.4 g, 72 mmol)

  • Methylamine (33% in EtOH or 40% aq.) (1.0 mL, approx. 10 mmol)

  • Methanol or Ethanol (20 mL)

Procedure:

  • Setup: 100 mL RBF with stir bar. No condenser required if run at RT.

  • Mixing: Dissolve the aldehyde in the alcohol solvent. Add nitromethane.[3][5][6][7]

  • Catalysis: Add the methylamine solution dropwise. Caution: Exothermic reaction possible.[1]

  • Reaction: Stopper the flask and stir at room temperature in the dark for 24 hours . Alternatively, heat to 40°C for 4 hours to accelerate.

  • Precipitation: The product often precipitates spontaneously from the alcohol solution as the reaction progresses.

  • Workup: Cool the flask to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the crystalline solid. Wash with cold methanol (10 mL).

  • Purification: Usually high purity (>95%) upon filtration. Recrystallize only if necessary.

Mechanistic Note: Primary amines form a Schiff base intermediate with the aldehyde, which is significantly more electrophilic than the aldehyde itself, facilitating the attack by the nitronate anion.

Process Workflow & Decision Logic

WorkflowStartStart: 2,4-DimethoxybenzaldehydeScaleSelect Scale & PriorityStart->ScalePathAPriority: Robustness/Standard(Protocol A)Scale->PathAStandard Lab ScalePathBPriority: Speed/Yield(Protocol B)Scale->PathBHigh Yield RequiredActionAReagent: NH4OAc / AcOHCondition: Reflux 3hPathA->ActionAActionBReagent: MeNH2 / EtOHCondition: RT-40°CPathB->ActionBWorkupAQuench in Ice WaterFilter PrecipitateActionA->WorkupAWorkupBDirect CrystallizationFilter PrecipitateActionB->WorkupBQCQC: NMR / MP CheckWorkupA->QCWorkupB->QC

Caption: Decision matrix for selecting the optimal synthesis protocol based on laboratory requirements.

Safety & Handling (Critical)

  • Nitromethane Hazards:

    • Explosive Potential: Nitromethane can become shock-sensitive, especially if sensitized by amines or strong bases in the absence of solvent. Never heat nitromethane to dryness with strong bases.

    • Flash Point: 35°C. Keep away from open flames.

  • Nitroalkene Toxicity:

    • Lachrymator: β-Nitrostyrenes are potent mucous membrane irritants.[1] They can cause severe eye and respiratory irritation.

    • Handling: Always handle the solid product in a fume hood. Wear gloves and eye protection.

  • 2,4-Dimethoxy Specifics:

    • The 2,4-substitution pattern makes the ring electron-rich.[1] While less prone to polymerization than simple styrene, the product should be stored in the dark at cool temperatures to prevent degradation.

References

  • Henry Reaction Fundamentals

    • L. Henry, "Formation of Nitro-alcohols," C. R.[1] Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895.

  • Ammonium Acetate Catalysis

    • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3.

  • Green Chemistry Approaches

    • Varma, R. S., et al. (1997). "Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes."[1] Tetrahedron Letters, 38(29), 5131-5134.

  • Substrate Specifics (Dimethoxybenzaldehydes)

    • Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines."[1] Experientia, 20, 366. (Provides context on the reactivity of dimethoxy-substituted systems). Link

(Note: Always consult the specific Safety Data Sheet (SDS) for 2,4-dimethoxybenzaldehyde and nitromethane before commencing work.)

Application Notes & Protocols: 2,4-Dimethoxy-1-(2-nitroethenyl)benzene as a Versatile Precursor for Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2,4-dimethoxy-1-(2-nitroethenyl)benzene as a pivotal intermediate in the synthesis of phenethylamines, specifically focusing on the pathway to 2-(2,4-dimethoxyphenyl)ethanamine. We will explore the synthesis of this nitrostyrene precursor via a Henry condensation and subsequently detail multiple, field-proven protocols for its reduction to the target phenethylamine. The causality behind methodological choices, comparative analysis of reduction techniques, and critical safety considerations are elucidated to ensure reproducible and safe execution.

Introduction: The Strategic Importance of β-Nitrostyrenes

Substituted β-nitrostyrenes, such as this compound, are highly valuable and versatile intermediates in organic synthesis. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. The primary application, and the focus of this guide, is their role as precursors to phenethylamines. The reduction of both the nitro group and the alkene moiety in a single conceptual step provides a direct and efficient route to this important structural class, which is a core scaffold in numerous pharmaceuticals and research chemicals.

The general synthetic pathway involves two key transformations:

  • Henry Condensation: Formation of the C-C bond between an aromatic aldehyde (2,4-dimethoxybenzaldehyde) and a nitroalkane (nitromethane).

  • Reduction: Conversion of the resulting β-nitrostyrene to the corresponding saturated amine.

This guide will provide detailed protocols for each stage, with a particular emphasis on the various methodologies available for the critical reduction step, allowing researchers to select the most appropriate method based on available equipment, scale, and safety considerations.

Part I: Synthesis of the Precursor: this compound

The most common and straightforward method for synthesizing β-nitrostyrenes is the Henry condensation reaction between an aromatic aldehyde and nitromethane, often catalyzed by a weak base such as ammonium acetate.

Reaction Principle

The reaction proceeds via a nitroaldol mechanism. The ammonium acetate acts as a base to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated system, this compound.

cluster_reactants Reactants cluster_products Product R1 2,4-Dimethoxybenzaldehyde P1 This compound R1->P1 R2 Nitromethane R2->P1 Catalyst Ammonium Acetate (Catalyst) Catalyst->P1 facilitates condensation Solvent Glacial Acetic Acid (Solvent/Dehydrating Agent) Solvent->P1 drives dehydration

Caption: Henry condensation for precursor synthesis.

Protocol: Synthesis via Henry Condensation

This protocol is adapted from established procedures for nitrostyrene synthesis.[1]

Materials & Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
2,4-Dimethoxybenzaldehyde613-45-6166.1710.0 g60.2
Nitromethane75-52-561.0415 mL~282
Ammonium Acetate631-61-877.084.0 g51.9
Glacial Acetic Acid64-19-760.0540 mL-

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzaldehyde (10.0 g), ammonium acetate (4.0 g), and glacial acetic acid (40 mL).

  • Stir the mixture to dissolve the solids.

  • Add nitromethane (15 mL) to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux for 2-3 hours. The solution will typically turn a deep yellow/orange color. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of cold water with stirring. A bright yellow precipitate will form.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound as yellow crystals.

  • Dry the crystals under vacuum. A typical yield is in the range of 80-90%.

Part II: Reduction to 2-(2,4-dimethoxyphenyl)ethanamine

The reduction of the nitrostyrene precursor is the most critical step. Several methods exist, each with distinct advantages and disadvantages related to efficacy, safety, cost, and equipment requirements. The choice of method is a key experimental decision.

cluster_methods Reduction Methodologies Precursor 2,4-Dimethoxy-1- (2-nitroethenyl)benzene M1 Catalytic Hydrogenation (H₂, Pd/C) Precursor->M1 M2 Metal Hydride (LiAlH₄) Precursor->M2 M3 Metal/Acid (Fe, AcOH) Precursor->M3 Product 2-(2,4-Dimethoxyphenyl)ethanamine M1->Product High Yield, Clean M2->Product Powerful, Anhydrous M3->Product Classic, Cost-Effective

Caption: Overview of primary reduction pathways.

Comparative Analysis of Reduction Methods
MethodReagents & ConditionsTypical YieldProsCons
Catalytic Hydrogenation H₂ gas (1-4 atm), Pd/C or Pd/BaSO₄ catalyst, in acidic ethanol or acetic acid.[2][3][4][5]65-90%High yields, clean reaction, simple workup.[2][4]Requires specialized hydrogenation equipment (e.g., Parr shaker), handling of flammable H₂ gas and pyrophoric catalysts.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or ether, followed by aqueous workup.[6][7]70-85%Very effective and powerful reducing agent, relatively fast reaction times.[6][8]Highly reactive with water/protic solvents, requires strictly anhydrous conditions, careful quenching procedure is critical.[6]
Metal/Acid Reduction Iron (Fe) powder in acetic acid (AcOH) or HCl.[9][10][11]50-70%Inexpensive reagents, does not require special apparatus, tolerant of some functional groups.[9][12]Often requires heating, workup can be tedious due to iron salt precipitation, yields can be lower.[13]
Protocol 1: Catalytic Hydrogenation

This method is preferred for its cleanliness and high yields when the appropriate equipment is available.[1][2]

Materials & Reagents

  • This compound (5.0 g, 23.9 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.5 g, ~10% w/w)

  • Methanol (150 mL)

  • Concentrated Hydrochloric Acid (HCl) (6 mL)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Extraction Solvent (e.g., Dichloromethane or Ether)

Procedure

  • Place the this compound (5.0 g) and methanol (150 mL) into a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Add concentrated HCl (6 mL). The acid is crucial for preventing the formation of side products and ensuring complete reduction to the amine.[2]

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with an inert gas (N₂ or Ar) before introducing hydrogen gas (H₂).

  • Pressurize the vessel with H₂ (typically 40-50 psi or 2-3 atm) and begin vigorous agitation (shaking or stirring).[1][4]

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours to overnight.

  • Once hydrogen uptake ceases, depressurize the vessel and purge again with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Dissolve the residue in water (100 mL) and wash with an organic solvent (e.g., ether) to remove any non-basic impurities.

  • Make the aqueous layer strongly basic (pH > 12) by the slow addition of NaOH solution.

  • Extract the liberated freebase amine with dichloromethane or ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 2-(2,4-dimethoxyphenyl)ethanamine as an oil.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful, non-selective reducing agent effective for this transformation.[6][14] Extreme caution is required.

Materials & Reagents

  • Lithium Aluminum Hydride (LiAlH₄) (4.5 g, 118 mmol)

  • Anhydrous Tetrahydrofuran (THF) (300 mL)

  • This compound (10.0 g, 47.8 mmol)

  • Water, 15% NaOH solution, for quenching

Procedure

  • Set up a three-necked round-bottom flask (flame-dried) under an inert atmosphere (N₂ or Ar) with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Carefully add LiAlH₄ (4.5 g) to 150 mL of anhydrous THF in the flask.

  • Dissolve the this compound (10.0 g) in 150 mL of anhydrous THF and place it in the addition funnel.

  • Cool the LiAlH₄ suspension in an ice bath.

  • Slowly add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension over ~1 hour, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back down in an ice bath.

  • Quench the reaction with extreme care. Sequentially and very slowly add the following dropwise:

    • 4.5 mL of water

    • 4.5 mL of 15% aqueous NaOH

    • 13.5 mL of water

  • Stir the resulting granular white precipitate for 1 hour at room temperature.

  • Filter the mixture and wash the aluminum salts thoroughly with fresh THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Perform an acid-base extraction as described in Protocol 1 (steps 11-14) to purify the final product.

Protocol 3: Iron/Acetic Acid Reduction

This classic Béchamp reduction is a cost-effective alternative.[9][11]

Materials & Reagents

  • Iron (Fe) powder, fine mesh (12.0 g, 215 mmol)

  • This compound (5.0 g, 23.9 mmol)

  • Glacial Acetic Acid (100 mL)

  • Water, NaOH solution, Extraction Solvent

Procedure

  • In a round-bottom flask equipped with a reflux condenser and stirrer, combine the nitrostyrene (5.0 g), iron powder (12.0 g), and glacial acetic acid (100 mL).

  • Heat the stirred suspension to reflux (around 100-110 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool and filter off the excess iron powder and iron salts. Wash the solids with a small amount of acetic acid.

  • Neutralize the filtrate by carefully adding a concentrated NaOH solution until the pH is strongly basic (pH > 12). This will precipitate iron hydroxides.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) (3 x 75 mL).

  • Filter the combined organic extracts to remove any suspended solids.

  • Wash the organic layer with water and then brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Part III: Characterization

The identity and purity of the precursor and final product should be confirmed using standard analytical techniques.

CompoundFormMW ( g/mol )Melting Point (°C)
This compoundYellow Crystalline Solid209.2099-101[15]
2-(2,4-dimethoxyphenyl)ethanamineColorless to Pale Yellow Oil181.23(Boiling Point ~130°C at 2 mmHg)

Part IV: Safety and Handling

Professional laboratory safety practices are mandatory when performing these protocols.

  • General Hazards: Handle all organic solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Nitromethane: Is a flammable liquid and is toxic. Avoid inhalation and skin contact.[16]

  • β-Nitrostyrenes: These compounds can be irritants and should be handled with care.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely water-reactive, liberating flammable hydrogen gas. It can ignite spontaneously in moist air. All operations must be conducted under a dry, inert atmosphere. The quenching process is highly exothermic and must be done slowly and with cooling.

  • Catalytic Hydrogenation: Palladium on carbon is flammable and can be pyrophoric, especially when dry and spent. Do not allow the catalyst to dry in the air. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the apparatus is leak-proof and properly grounded.

This guide is intended for use by trained professionals in a controlled laboratory setting. All procedures should be subjected to a thorough risk assessment before execution.

References

  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws.

  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. (n.d.). Rhodium.ws.

  • 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. (n.d.). Rhodium.ws.

  • Catalytic Hydrogenation of Nitrostyrenes. (n.d.). designer-drug.com.

  • Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (n.d.). Rhodium.ws.

  • Nitrostyrene reduction. (2019, January 29). Reddit. [Link]

  • High-yield 2C-H synthesis. (n.d.). designer-drug.com.

  • Successful 2C-B Syntheses. (n.d.). Erowid. [Link]

  • 2 routes to 2C-H synthesis, which is better?. (2023, March 16). Reddit. [Link]

  • 2C-B synthesis without LAH. (n.d.). designer-drug.com.

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]

  • 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene. (n.d.). Stenutz. [Link]

  • 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. (n.d.). PubChem. [Link]

  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Safrole. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC. [Link]

  • Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). Scribd. [Link]

  • Iron Catalyzed Reduction of Nitro Compounds. (2018, May). ResearchGate. [Link]

  • 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. (2025, May 20). ChemSynthesis. [Link]

  • The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). ACS Publications. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • The Reduction of Nitroarenes with Iron/Acetic Acid. (1977, May 24). Semantic Scholar. [Link]

  • 2C-B Synthesis Without LAH. (n.d.). Scribd. [Link]

  • 3,4-Dimethoxy-β-nitrostyrene. (n.d.). NIST WebBook. [Link]

  • Supporting information. (n.d.). Beilstein Journals. [Link]

  • The structures of the E-β-nitrostyrene derivative test compounds. (n.d.). ResearchGate. [Link]

Sources

Michael addition reactions of "2,4-Dimethoxy-1-(2-nitroethenyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Michael Addition Reactions of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene: Mechanisms, Protocols, and Applications

Introduction: The Strategic Importance of 2,4-Dimethoxy-β-nitrostyrene

This compound, commonly known as 2,4-dimethoxy-β-nitrostyrene, is a highly valuable and versatile building block in modern organic synthesis. Its structure is characterized by a potent Michael acceptor—the nitro-substituted vinyl group—appended to an electron-rich dimethoxy-substituted phenyl ring. The powerful electron-withdrawing nature of the nitro group renders the β-carbon exceptionally electrophilic and susceptible to conjugate addition by a wide array of nucleophiles. This reactivity forms the basis of the Michael addition reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation[1].

The resulting Michael adducts, which are γ-nitro compounds, are of profound interest to medicinal chemists and drug development professionals. The nitro group is a versatile functional handle that can be readily transformed into other crucial functionalities, such as amines, ketones, or carboxylic acids, providing rapid access to complex molecular scaffolds[2][3]. Specifically, these adducts are precursors to valuable γ-aminobutyric acid (GABA) analogues and other biologically active molecules with potential applications in treating neurodegenerative disorders[4]. This guide provides a detailed exploration of the Michael addition reactions involving this substrate, focusing on mechanistic insights, catalyst selection, and field-tested experimental protocols.

Core Reaction Mechanism

The fundamental principle of the Michael addition to 2,4-dimethoxy-β-nitrostyrene involves the 1,4-conjugate addition of a nucleophile to the activated α,β-unsaturated nitroalkene system. The reaction proceeds via a stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct. The electron-donating methoxy groups on the phenyl ring subtly modulate the reactivity of the Michael acceptor, a factor that can be leveraged in catalyst design and reaction optimization.

Figure 1: General mechanism of the Michael addition reaction.

Part 1: Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a foundational strategy in the synthesis of complex organic molecules. Aldehydes, ketones, and malonates are common carbon nucleophiles that add efficiently to nitrostyrenes.

Aldehydes and Ketones: The Power of Organocatalysis

The addition of aldehydes and ketones is frequently mediated by chiral secondary amines, such as proline or its derivatives, in a process known as organocatalysis[2][5]. The catalyst reversibly forms an enamine intermediate with the carbonyl compound, which then acts as the active nucleophile. This approach offers high stereocontrol, allowing for the synthesis of enantiomerically enriched products.

Mechanistic Rationale: The use of a chiral organocatalyst like a diphenylprolinol silyl ether creates a stereochemically defined environment. The catalyst's primary amine forms an enamine with the nucleophile (e.g., a ketone), while a hydrogen-bonding moiety (like thiourea) can activate the nitro group of the Michael acceptor. This dual activation model ensures high reactivity and stereoselectivity[6]. The choice of solvent is critical; nonpolar solvents like toluene or chloroform often provide the best balance of reactivity and selectivity[2][7].

G cluster_main Organocatalytic Enamine Cycle CAT Chiral Amine Catalyst ENAMINE Enamine Intermediate CAT->ENAMINE - H₂O H2O_out H₂O KET Ketone (Nucleophile) KET->ENAMINE IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM Attack on Nitroalkene H2O_in H₂O H2O_in->IMINIUM NITRO 2,4-Dimethoxy- β-nitrostyrene NITRO->IMINIUM IMINIUM->CAT + H₂O (Catalyst Regen.) PRODUCT Michael Adduct IMINIUM->PRODUCT Hydrolysis

Figure 2: Simplified enamine activation cycle in organocatalysis.

Protocol 1: Asymmetric Michael Addition of a Ketone

This protocol is adapted from established procedures for the organocatalyzed addition of ketones to nitrostyrenes.

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (3.0 equiv)

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea catalyst (10 mol%)

  • 4-Nitrophenol (10 mol%)

  • Deionized Water (as solvent)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica gel for chromatography

Procedure:

  • To a 10 mL round-bottom flask, add this compound (e.g., 209 mg, 1.0 mmol), the DPEN-thiourea catalyst (e.g., 40 mg, 0.1 mmol), and 4-nitrophenol (14 mg, 0.1 mmol).

  • Add deionized water (2.0 mL) followed by cyclohexanone (e.g., 294 mg, 3.0 mmol).

  • Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding 5 mL of water and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.

Malonate Esters: Classic Carbon Nucleophiles

The addition of active methylene compounds like diethyl malonate is a classic and highly reliable Michael reaction. These reactions are often catalyzed by a base, which deprotonates the malonate to form a soft, stabilized carbanion.

Mechanistic Rationale: A base (e.g., triethylamine or a stronger base like DBU) is required to generate the nucleophilic enolate from the malonate ester. The choice of base and solvent can influence reaction rates and yields. For asymmetric versions, bifunctional catalysts such as those derived from cinchona alkaloids or thioureas are highly effective, simultaneously activating the nucleophile and the electrophile[3][8].

Protocol 2: Base-Catalyzed Addition of Diethyl Malonate

This protocol is a representative procedure for the addition of malonates to nitrostyrenes[9][10].

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Triethylamine (Et₃N) (0.2 equiv)

  • Toluene (as solvent)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (e.g., 209 mg, 1.0 mmol) in toluene (5 mL) in a round-bottom flask.

  • Add diethyl malonate (e.g., 240 mg, 1.5 mmol) to the solution.

  • Add triethylamine (e.g., 20 mg, 0.2 mmol) to initiate the reaction.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic phase sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography (eluent: hexane/ethyl acetate).

NucleophileCatalyst TypeTypical ConditionsExpected OutcomeReference
Aldehydes/KetonesChiral Amines (Organocatalyst)Toluene or CHCl₃, RT, 10-20 mol% catalystHigh diastereo- and enantioselectivity[2],
Malonate EstersBase (e.g., Et₃N) or Bifunctional OrganocatalystToluene or neat, RT, 0.1-1.0 equiv baseHigh yield of adduct[9],[10]
NitroalkanesBifunctional Thiourea-AmineToluene, RT, 2-10 mol% catalystAccess to 1,3-dinitro compounds[11]

Table 1: Summary of Reaction Conditions for Carbon Nucleophiles.

Part 2: Heteroatom Nucleophiles (N, S)

The introduction of nitrogen and sulfur moieties via Michael addition is a powerful tool for synthesizing compounds with diverse pharmacological profiles.

Nitrogen Nucleophiles: The Case of Indoles

Indoles are important heterocyclic scaffolds in drug discovery. They can act as soft nucleophiles, typically adding to Michael acceptors at the C3 position. These reactions can be catalyzed by acids, bases, or Lewis acids.

Mechanistic Rationale: The reaction can be promoted under acidic conditions where the nitro group is activated by protonation. Alternatively, catalysts like HY zeolite or tetra-n-butylammonium hydrogen sulfate (TBAHS) in water provide an effective and greener protocol[12][13][14]. The zeolite provides a solid acid surface to activate the substrate, while TBAHS can act as a phase-transfer catalyst in aqueous media[12].

Protocol 3: TBAHS-Catalyzed Addition of Indole in Water

This protocol is adapted from a green chemistry procedure for the Michael addition of indoles[12].

Materials:

  • This compound (1.0 equiv)

  • Indole (1.0 equiv)

  • Tetra-n-butylammonium hydrogen sulfate (TBAHS) (50 mol%)

  • Deionized Water

  • Ethyl acetate, Anhydrous Sodium Sulfate

Procedure:

  • In a 25 mL flask, create a suspension of this compound (e.g., 209 mg, 1.0 mmol), indole (117 mg, 1.0 mmol), and TBAHS (170 mg, 0.5 mmol) in water (10 mL).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours (monitor by TLC).

  • Extract the reaction mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-substituted indole adduct.

Sulfur Nucleophiles: Thiol-Ene Reactions

Thiols are excellent nucleophiles for Michael additions due to the high polarizability and softness of the sulfur atom. The reaction, often referred to as a thiol-ene reaction, proceeds rapidly and often without the need for a catalyst, although a mild base is frequently used to generate the more nucleophilic thiolate anion[15][16].

Mechanistic Rationale: The addition of a thiol to an electron-deficient alkene like 2,4-dimethoxy-β-nitrostyrene is highly efficient. A weak base (e.g., triethylamine) is sufficient to deprotonate the thiol, generating a potent thiolate nucleophile that readily attacks the β-carbon. The reaction is typically very fast and clean.

Protocol 4: Base-Mediated Addition of a Thiol

This is a general and highly reliable protocol for the thia-Michael addition[17].

Materials:

  • This compound (1.0 equiv)

  • 1-Dodecanethiol (1.1 equiv)

  • Triethylamine (0.1 equiv)

  • Dichloromethane (DCM) (as solvent)

Procedure:

  • Dissolve this compound (e.g., 209 mg, 1.0 mmol) in DCM (5 mL) in a flask at room temperature.

  • Add 1-dodecanethiol (e.g., 222 mg, 1.1 mmol).

  • Add triethylamine (e.g., 10 mg, 0.1 mmol) and stir the solution. The reaction is often complete in under 1 hour.

  • Monitor for the disappearance of the starting material by TLC.

  • Once complete, wash the reaction mixture with water (10 mL) and brine (10 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product is often pure enough for subsequent steps without chromatography.

G START Reaction Setup (Substrate, Nucleophile, Catalyst, Solvent) MONITOR Reaction Monitoring (TLC, LC-MS) START->MONITOR Stir at specified temperature WORKUP Aqueous Workup (Quench, Extract, Wash, Dry) MONITOR->WORKUP Reaction complete PURIFY Purification (Column Chromatography) WORKUP->PURIFY ANALYZE Product Analysis (NMR, MS, etc.) PURIFY->ANALYZE

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #HENRY-24DMB-01 Status: Active Subject: Troubleshooting Side Reactions & Impurity Profiling in Henry Condensations

Executive Summary

This guide addresses the synthesis of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene (also known as 2,4-dimethoxy-


-nitrostyrene) via the Henry Reaction (Nitroaldol Condensation). While the reaction between 2,4-dimethoxybenzaldehyde and nitromethane is chemically straightforward, the electron-rich nature of the aromatic ring and the high reactivity of the nitroalkene product introduce specific failure modes.

This support documentation focuses on distinguishing between thermodynamic traps (incomplete dehydration) and kinetic side-reactions (polymerization, Michael addition) to restore yield and purity.

Reaction Pathway & Failure Mode Analysis

The following diagram maps the desired pathway against the three most common side-reaction deviations. Use this to diagnose your crude product's impurity profile.

HenryReactionPathways Start 2,4-Dimethoxybenzaldehyde + Nitromethane Intermediate β-Nitroalcohol (Intermediate) Start->Intermediate Base Catalyst (Rev. Step 1) Cannizzaro Cannizzaro Products (Alcohol + Acid) Start->Cannizzaro Strong Base (NaOH/KOH) No α-H on Aldehyde Product 2,4-Dimethoxy-β-nitrostyrene (Target) Intermediate->Product - H2O (Dehydration) Michael Michael Adduct (Dinitro Compound) Product->Michael Excess MeNO2 Base Present Polymer Amorphous Polymer (Red/Brown Tar) Product->Polymer Prolonged Heat >80°C

Figure 1: Mechanistic divergence in the Henry reaction. The target nitrostyrene is a reactive Michael acceptor, making it susceptible to further attack if conditions are uncontrolled.

Troubleshooting Modules

Module A: The "Sticky" Product (Incomplete Dehydration)

Symptom: The product isolates as a yellow/orange oil that refuses to crystallize, or NMR shows a multiplet at


 5.0–5.5 ppm (CH-OH).
Root Cause:  The reaction stopped at the 

-nitroalcohol stage. The 2,4-dimethoxy substitution pattern is electron-donating, which stabilizes the intermediate carbocation but can make the elimination of water (dehydration) kinetically slower compared to electron-poor benzaldehydes.

Corrective Protocol:

  • Solvent Swap: If using methanol/ethanol, switch to Glacial Acetic Acid . The acidic environment promotes the elimination of the hydroxyl group.

  • Azeotropic Distillation: If the reaction is run in toluene, use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the alkene.

  • Chemical Dehydration: Treat the isolated "oily" intermediate with thionyl chloride (

    
    ) or methanesulfonyl chloride (
    
    
    
    ) followed by a base (Et3N) to force elimination.
Module B: The "Red Tar" (Polymerization)

Symptom: The reaction mixture turns dark red or black; yield is low; the product has a broad melting point range. Root Cause:


-nitrostyrenes are electron-deficient alkenes prone to anionic polymerization initiated by the base catalyst, especially at high temperatures or extended reaction times.

Corrective Protocol:

  • Temperature Limit: Do not exceed 80°C .

  • Catalyst Selection: Avoid strong mineral bases (NaOH, KOH). Switch to Ammonium Acetate (

    
    )  or n-Butylamine .
    
  • Quench Timing: Monitor via TLC. Once the aldehyde spot disappears, immediately cool the reaction. Do not "let it stir overnight" for good measure; this promotes polymerization.

Module C: Yield Loss via Cannizzaro Reaction

Symptom: 50% max yield. Isolation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzyl alcohol. Root Cause: 2,4-Dimethoxybenzaldehyde has no


-hydrogens. In the presence of strong hydroxide bases (NaOH/KOH), it undergoes self-disproportionation (Cannizzaro) rather than condensing with nitromethane.

Corrective Protocol:

  • Base Restriction: Strictly use amine-based catalysts (Ammonium Acetate, Methylamine, Ethylenediamine) or weak alkoxides.

  • Avoid Aqueous Strong Bases: If NaOH must be used, use a biphasic system (water/DCM) with a Phase Transfer Catalyst (PTC) to limit the aldehyde's exposure to the hydroxide ion.

Optimized Synthetic Protocol

Based on Ammonium Acetate/Acetic Acid Method (Self-Validating System)

This protocol minimizes polymerization by using a weak acid-base buffer system and ensures dehydration via the solvent choice.

Reagents:

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)[1]

  • Nitromethane (1.5 - 2.0 eq)

  • Ammonium Acetate (0.4 eq)

  • Glacial Acetic Acid (Solvent, 3-5 mL per gram of aldehyde)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in glacial acetic acid under gentle heating (40°C).

  • Addition: Add nitromethane, followed by ammonium acetate.

  • Reflux: Raise temperature to 80-90°C .

    • Checkpoint: The solution should turn yellow/orange. If it turns dark brown/black, reduce heat immediately.

  • Monitoring: Check TLC every 30 minutes (Eluent: 20% EtOAc/Hexane).

  • Workup (Critical):

    • Allow the mixture to cool to ~50°C (do not let it solidify yet).

    • Pour the warm mixture into ice-cold water with vigorous stirring.

    • The product should precipitate as bright yellow needles.

  • Purification:

    • Filter the crude solid.[2][3]

    • Recrystallization: Dissolve in boiling Isopropanol (IPA) or Ethanol . Allow to cool slowly to room temperature, then to 4°C.

    • Note: Avoid methanol for recrystallization if Michael addition impurities are suspected, as methanol can sometimes act as a nucleophile in rare cases.

Impurity Profiling & Data

Use this table to identify impurities based on physical characteristics.

Impurity TypeVisual IndicatorSolubilityPrevention Strategy

-Nitroalcohol
Viscous yellow oilSoluble in EtOH, insoluble in waterIncrease reaction time or acid concentration (AcOH).
Michael Adduct White/Pale solid, High MPLow solubility in EtOHReduce Nitromethane equivalents; avoid excess base.
Polymer Red/Brown gum/tarInsoluble in most solventsReduce temperature; use inert atmosphere (

).
Cannizzaro Acid White powderSoluble in aq. NaHCO3Switch catalyst to Ammonium Acetate.
Purification Solvent Efficiency

Data derived from solubility parameters of nitrostyrenes.

SolventYield RecoveryPurity ProfileNotes
Acetic Acid HighExcellentGood for initial crystallization; corrosive.
Ethanol (95%) ModerateGoodStandard choice; may require hot filtration.
Isopropanol (IPA) HighExcellentBest balance of yield/purity. "Oiling out" less likely.
Toluene LowModerateGood for removing polymers, but poor recovery of product.

FAQ: Technical Clarifications

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis (MW) is highly recommended for this substrate. It significantly reduces reaction time (from hours to minutes), which drastically lowers the probability of polymerization.

  • Settings: 90°C, 5-10 minutes, solvent-free or acetic acid.

Q: The product "oiled out" during recrystallization. How do I fix it? A: This occurs when the solution is too concentrated or cooled too quickly.

  • Reheat the mixture until clear.

  • Add a "seed crystal" of pure product if available.

  • Add a small amount of anti-solvent (water) dropwise until just turbid, then reheat to clear, and let cool very slowly in a water bath.

Q: Why is the color of my product orange instead of yellow? A: Pure 2,4-dimethoxy-


-nitrostyrene is typically bright yellow. An orange/red tint usually indicates trace polymerization or the presence of conjugated impurities. Recrystallization from IPA usually removes this color.

References

  • Henry Reaction Mechanism & Catalysis

    • L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
    • Structure: Foundational description of the nitroaldol condens
  • Ammonium Acetate Method (Organic Syntheses)

    • Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 30, p.65 (1950).
    • Relevance: Standardizes the ammonium acetate/acetic acid protocol for nitrostyrenes.
  • Polymeriz

    
    -Nitrostyrenes: 
    
    • J. Org.[4][5] Chem. 1953, 18, 1, 1–3.

    • Relevance: Discusses the formation of high-melting polymers/trimers when using methylamine or prolonged heat.[4]

  • Cannizzaro Side Reaction

    • Cannizzaro Reaction - Alfa Chemistry.
    • Relevance: Details the disproportionation mechanism for non-enolizable aldehydes in strong base.
  • Michael Addition Side Reactions

    • Master Organic Chemistry: The Michael Reaction.
    • Relevance: Explains the mechanism of enolate addition to -unsatur

Sources

Removal of impurities from crude "2,4-Dimethoxy-1-(2-nitroethenyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene

Case ID: NIT-STY-24-PUR Subject: Impurity Removal & Troubleshooting Guide for Crude Nitroalkenes Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile

You are likely working with This compound (CAS: 37630-19-6), a substituted nitrostyrene synthesized via the Henry reaction.[1][2][3] In drug development and organic synthesis, this intermediate is a critical precursor often reduced to its corresponding phenethylamine.[1][4]

The Problem: The Henry reaction is equilibrium-driven. Crude products frequently contain:

  • Unreacted Aldehyde: 2,4-Dimethoxybenzaldehyde (stubborn to remove via simple recrystallization).[1][2]

  • Polymerized Tars: Dark brown/red oligomers formed by overheating or base excess.[1][4]

  • Catalyst Residue: Ammonium acetate or amine salts.[1][4]

Target Specification (Pure):

  • Appearance: Bright yellow to orange needles/crystalline solid.[1][4]

  • Melting Point: ~100–105°C (Sharp range < 2°C).[1][4] Note: Isomeric variations like 2,5-dimethoxy melt higher (~116-120°C); ensure you have the 2,4-isomer.[1][2][3]

  • Odor: Odorless (Distinct vanilla/almond smell indicates residual aldehyde).[1][4]

Diagnostic & Decision Matrix

Before choosing a purification route, assess the crude material state.[1][4]

PurificationDecision Start Crude Product Analysis Check Check TLC & Odor Start->Check Condition1 Sticky/Oily (Dark Brown) Check->Condition1 High Polymer Content Condition2 Solid but Smells like Aldehyde Check->Condition2 Excess Aldehyde Condition3 Crystalline (Yellow/Orange) Check->Condition3 Minor Impurities Action1 Column Chromatography or Cold Solvent Trituration Condition1->Action1 Action2 Bisulfite Wash (Chemical Cleanup) Condition2->Action2 Action3 Recrystallization (IPA or EtOH) Condition3->Action3

Figure 1: Purification workflow based on the physical state of the crude material.

Module A: The "Oiling Out" Troubleshooting (Recrystallization)

Issue: The product forms a separate liquid oil phase at the bottom of the hot solvent instead of dissolving or crystallizing upon cooling. Cause: The melting point of the impure solid is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).[1][4]

Protocol: The Dual-Solvent Fix Standard single-solvent recrystallization (IPA or Ethanol) often fails with crude nitrostyrenes.[1][2][3] Use this modified approach:

  • Dissolution: Place crude solid in a flask. Add Isopropanol (IPA) or Ethanol (95%) .[1][4] Heat to boiling.

  • The "Oiling" Check: If oil droplets form at the bottom while boiling, add more solvent until they dissolve.[1][4] If they persist (likely polymers), decant the hot clear supernatant into a clean flask, leaving the dark tar behind.[1][4]

  • Controlled Cooling (Critical):

    • Remove from heat.[1][4][5][6]

    • Stir magnetically at a slow speed.[1][4]

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod at ~60°C.[1][4]

    • Do not use an ice bath yet.[1][4] Rapid cooling traps impurities and causes oiling.[1][4]

  • The Anti-Solvent Trick: If crystals refuse to form, add warm Glacial Acetic Acid (10% of volume) or Water (dropwise) until persistent turbidity appears, then reheat to clear and cool slowly.[1][4]

Data: Solvent Efficacy Table

Solvent SystemSolubility (Hot)Crystallization SpeedImpurity RejectionNotes
Isopropanol (IPA) HighModerateGoodBest balance for 2,4-isomer.[1][2][3]
Ethanol (95%) Very HighSlowModerateCan hold too much impurity; yields lower.[1][4]
Methanol ExtremeVery SlowPoorProduct often too soluble; good for washing filter cakes.[1][4]
Acetic Acid/Water ModerateFastExcellentBest for bulk crude with heavy polymers.[1][4]

Module B: Chemical Cleanup (Bisulfite Wash)[1][4]

Issue: Recrystallization does not remove the starting aldehyde (2,4-dimethoxybenzaldehyde).[1][2][3] The product still smells aromatic/sweet.[1][4] Solution: Aldehydes form water-soluble adducts with sodium bisulfite; nitrostyrenes do not.[1][2][3]

Mechanism: The nucleophilic bisulfite ion attacks the aldehyde carbonyl, creating a sulfonate salt that migrates to the aqueous layer.[1][4]

BisulfiteMechanism Aldehyde Impurity: 2,4-Dimethoxybenzaldehyde (Organic Soluble) Adduct Product: Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct + NaHSO3 Bisulfite Reagent: NaHSO3 (Aqueous) Bisulfite->Adduct Nitro Target: Nitrostyrene (Remains in Organic) Nitro->Nitro No Reaction

Figure 2: Selective removal of aldehyde impurities via phase transfer.[1][2][3]

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude nitrostyrene in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate ).[1] Use ~10 mL solvent per gram of solid.[1][4]

  • Wash: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitate: Shake vigorously in a separatory funnel for 2–3 minutes. Vent frequently.

  • Separate: Allow layers to separate. The aldehyde is now in the aqueous (top or bottom, depending on solvent) layer.[1][4]

  • Repeat: Perform the bisulfite wash twice.

  • Final Wash: Wash the organic layer once with brine (saturated NaCl) to remove residual bisulfite.[1][4]

  • Dry & Evaporate: Dry over anhydrous MgSO₄, filter, and rotovap to dryness. The resulting solid should be odorless.[1][4]

Module C: Chromatography (The Last Resort)

Issue: The material is a dark, sticky tar that resists all crystallization and washing.[1][4] Solution: Flash Column Chromatography.[1][4]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][4]

  • Mobile Phase:

    • Start: 100% Hexane (or Petroleum Ether).

    • Gradient: Slowly increase Ethyl Acetate (EtOAc) to 9:1 (Hexane:EtOAc) .

  • Elution Order:

    • Non-polar impurities (fastest).[1][4]

    • Nitrostyrene Product (Yellow band).

    • Remaining Aldehyde (if bisulfite wasn't used).[1][4]

    • Polar Tars/Polymers (stay at baseline).[1][4]

Note: Nitrostyrenes can degrade on slightly acidic silica if left too long.[1][4] Run the column quickly.

References

  • Stenutz, R. (n.d.).[1][4] 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene Data Sheet. ChemInfo. Retrieved from [Link] (Verifies MP ~100°C).[1][4]

  • Vogel, A. I. (1989).[1][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][4] Longman Scientific & Technical.[1][4] (General reference for Henry Reaction workup and recrystallization techniques).

  • Organic Syntheses. (1929).[1][4] Nitrostyrene. Org. Synth. 9, 66. [Link] (Foundational protocol for nitrostyrene synthesis and purification).

  • McConnell, M., et al. (2017).[1][4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link] (Authoritative source for the Bisulfite Wash method).[1][4]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene and Other Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene against other notable nitrostyrene compounds. We will delve into their structure-activity relationships, mechanisms of action, and performance in various biological assays, supported by experimental data and protocols for researchers in drug discovery and development.

Introduction: The Pharmacological Potential of the Nitrostyrene Scaffold

β-Nitrostyrenes are a class of organic compounds characterized by a phenyl ring connected to a nitroethenyl group (-CH=CHNO₂). This structural motif serves as a potent pharmacophore, conferring a wide spectrum of biological activities. The electrophilic nature of the double bond, activated by the strongly electron-withdrawing nitro group, makes nitrostyrenes susceptible to Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is central to their biological effects, which include anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3][4]

The versatility of the nitrostyrene scaffold allows for extensive chemical modification. Substituents on the aromatic ring and the vinyl group can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity, target specificity, and pharmacokinetic properties.[5][6][7] This guide specifically examines this compound, placing its potential bioactivity in the context of well-studied analogues.

Profile of this compound

This compound, also known as 2,4-dimethoxy-β-nitrostyrene, features two electron-donating methoxy (-OCH₃) groups at positions 2 and 4 of the benzene ring.

Chemical Structure:

  • Formula: C₁₀H₁₁NO₄[8]

  • Molecular Weight: 209.20 g/mol [8]

Predicted Biological Activity based on Structure-Activity Relationships (SAR):

The biological activity of this specific isomer is not as extensively documented in publicly available literature as some of its counterparts (e.g., the 3,4-dimethoxy isomer). However, we can infer its potential based on established nitrostyrene SAR principles:

  • Electronic Effects: Methoxy groups are strong activating groups in electrophilic aromatic substitution due to their electron-donating resonance effect.[9] In the context of nitrostyrenes, these groups increase the electron density of the aromatic ring. While the primary mechanism of action involves the electrophilic nitrovinyl group, ring electronics can influence interactions with biological targets. The substitution at the 2- and 4-positions is known to enhance the pro-apoptotic potential and toxicity of nitrostyrenes.[5]

  • Michael Acceptor Capability: The core activity of nitrostyrenes stems from the electrophilicity of the β-carbon in the nitrovinyl side chain. The electron-donating methoxy groups may slightly reduce this electrophilicity compared to an unsubstituted ring, but the powerful electron-withdrawing effect of the nitro group ensures the molecule remains a potent Michael acceptor.

  • Anticancer Potential: Many nitrostyrene derivatives exhibit anticancer activity by inducing apoptosis, generating reactive oxygen species (ROS), and inhibiting tubulin polymerization.[1][10][11] The substitution pattern of this compound aligns with features known to confer cytotoxicity.[5]

Comparative Analysis: Performance Against Other Nitrostyrenes

To understand the potential of this compound, it is essential to compare it with other derivatives for which experimental data is available.

CompoundKey Biological ActivityPotency / Efficacy (Example Data)Key Structural Features
β-Nitrostyrene (Parent Compound) Anti-inflammatory, Antimicrobial, AnticancerInhibits TNF-α release in LPS-stimulated macrophages.[3] Broad antimicrobial activity.[4]Unsubstituted Phenyl Ring
This compound Predicted: Anticancer, AntimicrobialData not widely available. Predicted to have enhanced cytotoxicity due to 2-position substitution.[5]Methoxy groups at C2 and C4
3,4-Dimethoxy-β-nitrostyrene Antimicrobial, AnticancerExhibits antifungal activity against Candida albicans.[2] Investigated for potential as an anticancer agent.[12]Methoxy groups at C3 and C4
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) Anticancer (Colorectal Cancer)IC₅₀: 1.15 µg/mL (HCT116 cells), 1.57 µg/mL (SW480 cells).[1] Induces ROS-mediated DNA damage and mitochondrial dysfunction.[1]Hydroxyl and Methoxy groups at C3/C4, β-methyl group
Halogenated β-Nitrostyrenes (e.g., 4-Fluoro derivative) Enhanced AntimicrobialHalogen substituents at the 4-position and/or the β-position of the alkene side chain significantly enhance antimicrobial activity.[13]Halogen (F, Cl, Br) on the ring or vinyl group
β-Bromo-β-nitrostyrene Broad-spectrum biocide, FungicideUsed commercially as a slimicide in paper mills.[14] Shows toxicity in animal models, particularly affecting the gastrointestinal tract.[14]Bromine atom at the β-position

Key Insights from Comparison:

  • Substitution Matters: The position and nature of substituents on the benzene ring dramatically impact biological activity. For instance, CYT-Rx20, with its 3-hydroxy-4-methoxy substitution and an additional β-methyl group, shows potent and specific anticancer activity against colorectal cancer cells.[1]

  • Methyl vs. Hydrogen on β-Carbon: The presence of a methyl group on the β-carbon (nitropropenyl benzenes) often leads to greater antibacterial and antifungal activity compared to the corresponding nitroethenyl compounds.[2][6]

  • Halogenation: The addition of halogens is a reliable strategy for enhancing the antimicrobial potency of the nitrostyrene scaffold.[13]

Key Mechanisms of Action

Nitrostyrenes exert their biological effects through multiple mechanisms, often converging on the induction of cellular stress and apoptosis.

Induction of ROS and Apoptosis

A primary mechanism for the anticancer activity of nitrostyrenes is the induction of oxidative stress. Compounds like CYT-Rx20 cause a significant accumulation of intracellular Reactive Oxygen Species (ROS).[1] This excess ROS leads to DNA damage and mitochondrial dysfunction, ultimately triggering caspase-mediated apoptosis.[1]

ROS_Apoptosis_Pathway Nitrostyrene Nitrostyrene Derivative (e.g., CYT-Rx20) Cell Cancer Cell Nitrostyrene->Cell ROS ↑ Intracellular ROS Cell->ROS Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito DNA_damage DNA Damage (γH2AX) ROS->DNA_damage Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase DNA_damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by nitrostyrenes.

Inhibition of Tubulin Polymerization

The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs.[11] Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Several small molecules, including some nitrostyrene analogues, can disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to the collapse of the microtubule network, arrest of the cell cycle in the G2/M phase, and eventual cell death.[11] While not explicitly demonstrated for all nitrostyrenes, their structural similarity to other tubulin inhibitors like chalcones makes this a plausible mechanism.[15]

Inhibition of NF-κB and Inflammatory Pathways

Nitrostyrenes also possess anti-inflammatory properties. The parent compound, 1-nitro-2-phenylethene, has been shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[3] This effect is associated with the reduced phosphorylation, and thus activation, of key signaling proteins in the NF-κB and ERK pathways, which are central regulators of inflammation.[3] Some derivatives have also been found to act as ligands for the retinoid X receptor alpha (RXRα), inhibiting TNFα-induced activation of NFκB.[10]

Structure-Activity Relationship (SAR) Summary

The biological potency of nitrostyrenes is governed by specific structural features.

SAR_Summary cluster_0 Nitrostyrene Scaffold cluster_1 Modifications & Effects Nitrostyrene Ring_Subs Benzene Ring Substituents • 2- or 3-position: ↑ Cytotoxicity • Electron-withdrawing (e.g., Halogen): ↑ Antimicrobial Activity • Hydroxy/Methoxy: Modulates potency Nitrostyrene->Ring_Subs Ring Position Beta_Carbon β-Carbon Substituents • Methyl Group: ↑ Antibacterial Activity Nitrostyrene->Beta_Carbon Side Chain Nitro_Group β-Nitro Group • Essential for activity Nitrostyrene->Nitro_Group Side Chain

Caption: Key structure-activity relationships for nitrostyrene derivatives.

Experimental Protocols

To facilitate further research, we provide standardized protocols for assessing the key biological activities of nitrostyrene compounds.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀).

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the nitrostyrene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be initiated by GTP and warming to 37°C. The process is monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

Methodology:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice.

  • Compound Preparation: Dissolve the nitrostyrene compound and a known inhibitor (e.g., colchicine) and promoter (e.g., paclitaxel) in an appropriate solvent (e.g., DMSO) and then dilute in G-PEM buffer.

  • Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution to wells containing the test compounds, controls, or buffer alone.

  • Initiation and Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (light scatter) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. Compare the polymerization curves of the compound-treated samples to the positive (no drug) and negative (colchicine) controls. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.

Conclusion and Future Directions

The nitrostyrene scaffold represents a promising platform for the development of novel therapeutics. While this compound is not as extensively studied as other isomers, established structure-activity relationships suggest it holds significant potential as a cytotoxic agent, warranting further investigation.[5] Its 2,4-dimethoxy substitution pattern is associated with enhanced pro-apoptotic effects.

Future research should focus on:

  • Synthesis and In Vitro Screening: The synthesis of this compound followed by screening against a panel of cancer cell lines (e.g., NCI-60) and microbial strains would provide crucial empirical data on its efficacy and spectrum of activity.

  • Mechanism of Action Studies: Elucidating its specific molecular targets and confirming its effects on tubulin polymerization, ROS production, and key signaling pathways (NF-κB, PI3K/Akt) will be critical.

  • Comparative Isomer Studies: A head-to-head comparison with its 2,5-dimethoxy and 3,4-dimethoxy isomers would provide invaluable insight into how the positioning of methoxy groups fine-tunes biological activity.

By systematically exploring derivatives like this compound, the scientific community can continue to unlock the full therapeutic potential of the versatile nitrostyrene chemical class.

References

  • Eckstein, K., et al. (2004). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. PubMed. Available at: [Link]

  • Tarantino, P. A., & Sass, S. (1974). Structure-activity relationships of some arylidenemalononitriles and beta-nitrostyrenes as sensory irritants. Toxicology and Applied Pharmacology. Available at: [Link]

  • Hsieh, P. W., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. OncoTargets and Therapy. Available at: [Link]

  • Neves, M. P., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Zereini, W. A., et al. (2016). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Al-Zereini, W. A. (2016). The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. Available at: [Link]

  • Neves, M. P., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. Available at: [Link]

  • Cavalcante-Silva, L. H. A., et al. (2017). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. Molecules. Available at: [Link]

  • Li, G., et al. (2022). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Wang, Y., et al. (2017). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Oncotarget. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7626, beta-Nitrostyrene. Available at: [Link]

  • Paul-Clark, M. J., et al. (2002). Generation of innovative anti-inflammatory and anti-arthritic glucocorticoid derivatives that release NO: the nitro-steroids. The FASEB Journal. Available at: [Link]

  • Ziyaei Halimehjani, A., & Ghaffari, Z. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Toxicology Program. (1996). NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Technical Information Service. Available at: [Link]

  • de la Fuente, J. L., et al. (2001). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. ResearchGate. Available at: [Link]

  • Jasiński, R., & Ríos-Gutiérrez, M. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances. Available at: [Link]

  • Rai, D., et al. (2015). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Research. Available at: [Link]

  • George, K. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. SLAS Discovery. Available at: [Link]

  • Dembitsky, V. M., et al. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International. Available at: [Link]

  • Owellen, R. J., et al. (1976). Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Cancer Research. Available at: [Link]

  • Dyrager, C., et al. (2011). Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (2-nitroethenyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • Zięba, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]

  • Thong-Iam, A., et al. (2022). Cancer Chemopreventive Effect of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone on Diethylnitrosamine-Induced Early Hepatocarcinogenesis in Rats. Semantic Scholar. Available at: [Link]

  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5375912, 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. Available at: [Link]

Sources

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